REACTION_CXSMILES
|
C(N)C([NH2:4])C.[C:6]([O:15][CH3:16])(=[O:14])[C:7]([CH2:9][C:10](OC)=[O:11])=[CH2:8]>>[C:6]([CH:7]1[CH2:8][NH:4][C:10](=[O:11])[CH2:9]1)([O:15][CH3:16])=[O:14]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C)N)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)CC(=O)OC)(=O)OC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are charged to a reaction vessel
|
Type
|
TEMPERATURE
|
Details
|
heated slowly with agitation to 130°-150° C
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OC)C1CC(NC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |